molecular formula C16H15N3OS B2403362 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 1448063-87-3

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2403362
CAS No.: 1448063-87-3
M. Wt: 297.38
InChI Key: QQGVIWIXOAKVTC-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide is a promising drug candidate for cancer immunotherapy due to its ability to enhance the activity of immune cells against tumors. However, there are some limitations to using this compound in lab experiments. For example, this compound has a short half-life in humans, which may limit its efficacy in some cases. Additionally, this compound may have off-target effects that could lead to unwanted side effects.

Future Directions

There are several future directions for research on N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide. One direction is to investigate the use of this compound in combination with other immunotherapies, such as checkpoint inhibitors, to enhance the immune response against tumors. Another direction is to investigate the use of this compound in other diseases, such as autoimmune diseases, where the immune system is overactive. Additionally, further research is needed to understand the mechanism of action of this compound and to identify any off-target effects that may limit its efficacy.

Synthesis Methods

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-bromo-5-chlorothiophene with sodium hydride to form 2-chloro-5-thiophenylboronic acid. The second step involves the reaction of 2-chloro-5-thiophenylboronic acid with imidazo[1,2-a]pyridine-3-carbaldehyde to form 2-(imidazo[1,2-a]pyridin-3-yl)thiophene-5-boronic acid. The third step involves the reaction of 2-(imidazo[1,2-a]pyridin-3-yl)thiophene-5-boronic acid with N-cyclopropylcarboxamide to form this compound.

Scientific Research Applications

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide has been extensively studied for its potential use in cancer immunotherapy. It has been shown to enhance the activity of immune cells against tumors by blocking the adenosine A2A receptor. Adenosine is a molecule that is produced by tumors and suppresses the immune response. By blocking the adenosine A2A receptor, this compound can enhance the activity of immune cells and improve the efficacy of cancer immunotherapy.

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(14-4-3-9-21-14)19(12-6-7-12)11-13-10-17-15-5-1-2-8-18(13)15/h1-5,8-10,12H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGVIWIXOAKVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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